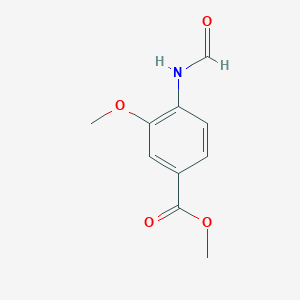

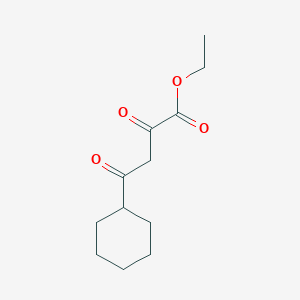

Ethyl 4-cyclohexyl-2,4-dioxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-cyclohexyl-2,4-dioxobutanoate is a compound that is not directly mentioned in the provided papers. However, the papers discuss various related ethyl 2,4-dioxobutanoate derivatives and their synthesis, molecular structure, and chemical properties. These derivatives are characterized by the presence of a 2,4-dioxobutanoate moiety, which is a common feature in the compounds studied across the papers .

Synthesis Analysis

The synthesis of related compounds often involves Knoevenagel condensation reactions, which are used to create various substituted ethyl 2,4-dioxobutanoates. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate , ethyl 2-(4-methylbenzylidene)-3-oxobutanoate , and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate were synthesized using this method. The reactions typically involve aldehydes and ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed by spectral studies and X-ray diffraction. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond . Similar structural characteristics are observed for other derivatives, indicating that the 2,4-dioxobutanoate moiety can influence the overall conformation and crystallization behavior of these compounds .

Chemical Reactions Analysis

The papers describe various chemical reactions involving ethyl 2,4-dioxobutanoate derivatives. For instance, ethyl 4-bromo-3-oxobutanoate reacts with diethyl malonate to give diethyl 5-ethoxycarbonyl-3-oxohexanedioate . Additionally, ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates . These reactions demonstrate the reactivity of the 2,4-dioxobutanoate moiety and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2,4-dioxobutanoate derivatives are influenced by their molecular structure. The presence of substituents on the benzylidene moiety, such as chloro, methyl, or fluoro groups, can affect the compound's antimicrobial and antioxidant activities . The crystalline structure and conformation about the C=C bond also play a role in the compound's properties, as seen in the monoclinic crystal system and Z conformation of the synthesized molecules .

Scientific Research Applications

Synthesis of Cyclobutene Derivatives

Ethyl 4-aryl-2,4-dioxobutanoates have been utilized in the stereoselective synthesis of cyclobutene derivatives. This process involves an intramolecular Wittig reaction with a vinyltriphenylphosphonium salt, leading to the formation of highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).

One-Pot Reaction for Cyclobutene Derivatives

A three-component and one-pot reaction using trimethyl phosphite, dimethyl acetylenedicarboxylate, and ethyl 4-aryl-2,4-dioxobutanoates has been described for the stereoselective synthesis of cyclobutene derivatives in high yields (Aboee-Mehrizi et al., 2011).

Synthesis of Ethyl 1-Aryl-4-hydroxy-1H-3-pyrazolecarboxylates

Ethyl 2,3-dioxobutanoate-2-arylhydrazones have been used in the synthesis of ethyl 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates, showcasing the versatility of ethyl 4-cyclohexyl-2,4-dioxobutanoate in producing various heterocyclic compounds (Patel et al., 1991).

Applications in Coating Technologies

Ethyl 4-cyclohexyl-2,4-dioxobutanoate has also found applications in coating technologies, particularly in the passivation of metal surfaces. It has been used in the formulation of passivation films for hot-dip aluminum-zinc coated steel plates, demonstrating its utility in industrial applications (Lu et al., 2022).

Synthesis of Novel Heterocyclic Compounds

A notable use of ethyl 4-aryl-2,4-dioxobutanoate derivatives is in the synthesis of new triazole-isoxazole derivatives, with their potential biological activities being explored (Najafi et al., 2015).

Safety and Hazards

properties

IUPAC Name |

ethyl 4-cyclohexyl-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h9H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENZJLQZKJPTQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629668 |

Source

|

| Record name | Ethyl 4-cyclohexyl-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893643-33-9 |

Source

|

| Record name | Ethyl 4-cyclohexyl-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)